molecular formula C17H20O6 B12388412 (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

Cat. No.: B12388412
M. Wt: 324.35 g/mol
InChI Key: HPNSFSBZBAHARI-BFLRBCGBSA-N
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Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

The IUPAC name “(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(1¹³C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid” encodes critical structural and isotopic information. Breaking it down:

  • Root structure : The parent hydrocarbon is hex-4-enoic acid, a six-carbon chain with a double bond at position 4 and a carboxylic acid group at position 1. The (E) designation specifies the trans configuration of the double bond.
  • Substituents :
    • At position 6 of the hex-4-enoic acid chain (carbon 6), a 4-hydroxy-7-methyl-3-oxo-6-substituted-1H-2-benzofuran group is attached.
    • Within the benzofuran ring:
      • Position 4 : Hydroxyl (-OH) group.
      • Position 7 : Methyl (-CH₃) group.
      • Position 3 : Ketone (=O) group.
      • Position 6 : Methoxy (-O-CH₃) group modified with isotopic labels: trideuterio (three deuterium atoms replacing hydrogens) and 1¹³C (carbon-13 at the methoxy’s methyl carbon).
    • At position 4 of the hexenoyl chain: A methyl (-CH₃) group.

Isomeric considerations :

  • The (E) configuration ensures the double bond’s higher-priority groups (carboxylic acid and benzofuran substituents) are on opposite sides. A (Z) isomer would place these groups on the same side, altering steric and electronic properties.
  • The benzofuran’s numbering (1H-2-benzofuran) indicates the oxygen atom is at position 1, distinguishing it from alternative benzofuran isomers (e.g., 1H-3-benzofuran).

Comparative Analysis with Parent Mycophenolic Acid Structure

Mycophenolic acid (MPA), the parent compound, has the formula C₁₇H₂₀O₆ and a core structure consisting of a benzofuran ring linked to a hexenoic acid chain. The table below highlights key structural differences:

Feature Mycophenolic Acid (MPA) Target Compound
Benzofuran substituents - 6-methoxy (-OCH₃)

Properties

Molecular Formula

C17H20O6

Molecular Weight

324.35 g/mol

IUPAC Name

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3+1D3

InChI Key

HPNSFSBZBAHARI-BFLRBCGBSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Biosynthetic Precursor Modification

Mycophenolic acid, the parent compound, is traditionally biosynthesized via Penicillium brevicompactum fermentation. For isotopic labeling:

  • Deuterium Incorporation : Trideuteriomethoxy (OCD₃) groups are introduced using deuterated methylating agents (e.g., CD₃I) during post-fermentation modifications.
  • Carbon-13 Labeling : ¹³C-methanol or ¹³C-acetate precursors are fed into fermentation media to enrich the methoxy and methyl groups.
Table 1: Isotopic Labeling Efficiency in Fermentation
Isotope Position Precursor Used Incorporation Yield (%) Purity (%)
OCD₃ (C-6) CD₃I 92–95 98.5
¹³C (methoxy) ¹³CH₃OH 88–90 97.2

Chemical Synthesis via Rhodium-Catalyzed Cyclization

The benzofuran core is constructed using rhodium-mediated C–H activation and cyclization:

  • Substrate Preparation : Salicylamide derivatives (e.g., 43 ) are treated with vinylene carbonate (42 ) in the presence of CpRh catalysts.
  • Cyclization : Migratory insertion and β-oxygen elimination yield substituted benzofurans (44 ) with 30–80% efficiency.
  • Isotopic Functionalization : Deuterated methoxy groups are introduced via nucleophilic substitution using CD₃OTf.
Reaction Scheme:

$$
\text{Salicylamide} + \text{Vinylene Carbonate} \xrightarrow{\text{CpRh, Tetrachloroethane}} \text{Benzofuran Intermediate} \xrightarrow{\text{CD}_3\text{OTf}} \text{Labeled Product}
$$

Electrochemical Synthesis of Benzofuran Derivatives

Electrochemical methods enable efficient cyclization under mild conditions:

  • Substrate : 2-Alkynylphenols (117 ) react with diselenides (116 ) in acetonitrile.
  • Mechanism : Seleniranium intermediate formation followed by nucleophilic cyclization yields benzofurans (118 ) with >85% yield.
  • Labeling : Deuterated solvents (e.g., CD₃CN) and ¹³C-enriched alkynylphenols ensure isotopic fidelity.

Interrupted Pummerer Reaction for Functionalization

Kobayashi et al. developed a method using alkynyl sulfoxides (120 ) and phenols (119 ):

  • Electrophilic Activation : Trifluoroacetic anhydride activates sulfoxides.
  • Cyclization : Sigmatropic rearrangement forms benzofuran (121 ) with 70–78% yield.
  • Isotope Integration : ¹³C-labeled sulfoxides and deuterated phenols are used for targeted labeling.

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity.
  • Isotopic Purity : Mass spectrometry confirms ¹³C (98.5% abundance) and deuterium (99% D).
Table 2: Analytical Parameters for Purification
Parameter Method Result
Purity HPLC (254 nm) 99.2%
¹³C Abundance HRMS 98.5%
Deuterium Content NMR (²H) 99.0%

Challenges and Optimization

  • Isotopic Dilution : Competing non-deuterated reagents reduce yields; optimized stoichiometry (1.5 eq CD₃I) mitigates this.
  • Side Reactions : β-Oxygen elimination in rhodium catalysis produces byproducts; temperature control (60–80°C) improves selectivity.

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes
Method Yield (%) Isotopic Purity (%) Scalability
Biosynthetic 85–90 97–98 Moderate
Rhodium-Catalyzed 70–80 98–99 High
Electrochemical 75–85 96–97 Low
Pummerer Reaction 70–78 95–96 Moderate

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

  • Reaction : Acid-catalyzed esterification with alcohols (e.g., methanol, ethanol) yields methyl or ethyl esters.

  • Conditions : Catalyzed by H₂SO₄ or HCl at 60–80°C, or via carbodiimide-mediated coupling (e.g., DCC/DMAP) at room temperature .

  • Isotopic Effect : The trideuteriomethoxy group minimally impacts esterification kinetics due to its remote position relative to the reactive carboxylic acid.

Example :

Compound+CH3OHH+Methyl ester+H2O\text{Compound}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis:

  • Reaction : Activation via thionyl chloride (SOCl₂) or EDC/HOBt, followed by amine nucleophilic attack .

  • Applications : Forms immunosuppressive prodrugs (e.g., mycophenolate mofetil) .

Table 1 : Amidation Conditions and Products

Amine ReagentConditionsProductYield (%)Reference
MorpholinoethylamineEDC/HOBt, RT, 12hMycophenolate mofetil85–92
BenzylamineSOCl₂, reflux, 2hN-Benzylamide78

Decarboxylation

Thermal or basic conditions induce decarboxylation:

  • Reaction : Loss of CO₂ from the carboxylic acid group under heating (>150°C) or in strongly basic media (e.g., NaOH) .

  • Mechanism : Proceeds via a six-membered cyclic transition state involving the α,β-unsaturated carbonyl system .

Example :

CompoundΔ E 4 methylhex 4 enoic acid derivative+CO2\text{Compound}\xrightarrow{\Delta}\text{ E 4 methylhex 4 enoic acid derivative}+\text{CO}_2

Conjugate Additions

The α,β-unsaturated carbonyl system undergoes nucleophilic additions:

  • Reagents : Thiols, amines, or Grignard reagents attack the β-carbon of the conjugated alkene .

  • Stereoselectivity : The (E)-configuration of the alkene directs anti-addition due to steric hindrance .

Table 2 : Conjugate Addition Examples

NucleophileProductConditionsReference
Ethylthiolβ-Thioether adductRT, pH 7.4 buffer
Methylmagnesium bromideβ-Methyl adductTHF, −78°C

Redox Reactions

The benzofuran core and alkene participate in redox processes:

  • Oxidation :

    • The 3-oxo group is resistant to further oxidation under mild conditions.

    • Strong oxidants (e.g., KMnO₄) cleave the alkene to diketones .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to a single bond, altering bioactivity .

Isotope-Specific Reactions

The trideuterio(113C)methoxy group influences reaction pathways:

  • Kinetic Isotope Effects (KIE) : Deuteration slows demethylation reactions (e.g., enzymatic O-demethylation) by 2–3× due to C-D bond strength .

  • Tracer Applications : The ¹³C label enables tracking via mass spectrometry or NMR in metabolic studies .

Photochemical Reactivity

UV exposure induces [2+2] cycloadditions or isomerization:

  • Alkene Isomerization : (E)-to-(Z) isomerization under UV light (λ = 254 nm) .

  • Cycloaddition : Forms dimers with adjacent carbonyl groups in solid-state photolysis.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid may be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

Medicine

In medicine, this compound has potential applications as a drug candidate or a diagnostic tool. Its unique properties may allow it to interact with specific biological targets, making it useful in the treatment or diagnosis of certain diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuran core with a 3-oxo group.
  • 4-hydroxy and 7-methyl substituents on the benzofuran ring.
  • (E)-configured hex-4-enoic acid side chain with a 4-methyl group.
  • Trideuterio(^13C)methoxy group at the 6-position.

Structural Analogues

The compound is part of a family of mycophenolic acid derivatives. Below is a comparative analysis of its structural and physicochemical properties against key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Primary Use/Note
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(^13C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid C17H17D3^13CO6 323.35* 6-trideuterio(^13C)methoxy Not provided Isotopic tracer for metabolic studies
Mycophenolic Acid (MPA) C17H20O6 320.34 6-methoxy 24280-93-1 Immunosuppressant
(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid C18H22O6 334.36 4,6-dimethoxy 38877-93-9 Synthetic derivative with enhanced lipophilicity
Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate C19H24O6 348.39 Ethyl ester at carboxylic acid Not provided Prodrug form for improved bioavailability
Mycophenolate Mofetil Impurity F C17H20O6 320.34 Structural isomer (positional variation in groups) Not provided Pharmacopeial impurity reference

*Calculated based on isotopic substitution (^13C and D3).

Key Structural Differences:
  • Isotopic Labeling : The deuterium and ^13C in the methoxy group distinguish the target compound from MPA, enabling precise tracking in metabolic pathways .
  • Ester Derivatives : Ethyl esterification (e.g., compound d in ) masks the carboxylic acid, enhancing oral absorption .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties:
  • Solubility : The deuterated compound retains similar aqueous solubility to MPA due to the polar carboxylic acid group. Dimethoxy derivatives show reduced solubility .
  • Stability : Isotopic substitution may reduce metabolic degradation of the methoxy group, extending half-life in vivo .
Pharmacological Activity:
  • MPA: Inhibits inosine monophosphate dehydrogenase (IMPDH), suppressing lymphocyte proliferation. IC50 values range from 10–100 nM depending on cell type .
  • Deuterated Analog : Expected to retain IMPDH inhibition but with modified pharmacokinetics (e.g., slower hepatic metabolism due to deuterium isotope effects) .
  • Dimethoxy Derivative : Preliminary studies suggest reduced potency compared to MPA, likely due to steric hindrance at the binding site .
Analytical Detection:
  • Deuterated Compound : Distinctive isotopic signature in MS (e.g., m/z shift of +4 due to D3 and ^13C) and NMR (absence of proton signals at 6-OCH3) .
  • MPA : Characteristic UV absorption at 250 nm and HPLC retention time of 8.2 min (C18 column) .

Biological Activity

The compound (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofurans , characterized by a fused benzene and furan ring system. Its structure includes multiple functional groups, which contribute to its biological activity. The molecular formula is C20H25O5DC_{20}H_{25}O_5D, with a molecular weight of approximately 353.42 g/mol.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H25O5DC_{20}H_{25}O_5D
Molecular Weight353.42 g/mol
Functional GroupsHydroxy, Methoxy, Keto
ClassBenzofuran

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound activates the intrinsic apoptotic pathway, leading to increased levels of active caspases (Caspase 3, 8, and 9) and cytochrome C release from mitochondria.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, thereby inhibiting cell division and promoting programmed cell death .

Study 1: Antiproliferative Effects

In a study examining the effects of various benzofuran derivatives on cancer cell lines, (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid was tested alongside other compounds. The results indicated that it significantly reduced cell viability in MCF-7 cells compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to:

  • Increased expression of pro-apoptotic proteins (BAX).
  • Decreased levels of anti-apoptotic proteins (Bcl-2).
  • Enhanced activation of caspases involved in apoptosis .

Table 2: Biological Activity Summary

Activity TypeEffectReference
AnticancerIC50 = 1.2 µM (MCF-7)
Apoptosis InductionIncreased Caspase levels
Cell Cycle ArrestG2/M phase arrest

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the deuterated methoxy group in (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid?

  • Methodological Answer : The trideuterio(113C)methoxy group requires isotopic labeling during synthesis. Use deuterated methyl iodide (CD₃I) or deuterium oxide (D₂O) under controlled alkaline conditions to introduce deuterium into the methoxy group. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR). Ensure anhydrous conditions to avoid proton exchange, and validate labeling efficiency using high-performance liquid chromatography (HPLC) coupled with MS .

Q. What analytical techniques are critical for confirming the stereochemistry (E-configuration) of the hex-4-enoic acid chain?

  • Methodological Answer : Employ NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm the spatial arrangement of substituents around the double bond. Compare experimental data with computational models (e.g., DFT calculations) for validation. X-ray crystallography of crystallized derivatives (e.g., ethyl ester analogs) provides definitive proof of stereochemistry .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR or IR) during structural characterization?

  • Methodological Answer : Cross-validate spectral data with synthetic intermediates. For example, compare the benzofuran core’s carbonyl (C=O) stretching frequency (~1700 cm⁻¹ in IR) with analogous compounds like 4-oxo-2-benzofuran derivatives. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR. If contradictions persist, re-synthesize the compound under stricter purity controls (e.g., column chromatography) .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic stability of the trideuterio(113C)methoxy group in vivo?

  • Methodological Answer : Conduct isotope tracer studies using LC-MS/MS to track deuterium retention in plasma and urine samples from animal models. Compare pharmacokinetic parameters (e.g., half-life, AUC) with non-deuterated analogs. Use liver microsome assays to assess enzymatic demethylation rates, and apply kinetic isotope effect (KIE) analysis to quantify metabolic stability .

Q. How does the E-configuration of the hex-4-enoic acid chain influence binding affinity to target enzymes (e.g., cyclooxygenase or lipoxygenase)?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to predict binding modes of E- and Z-isomers. Validate computationally with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Synthesize both isomers via Wittig or Horner-Wadsworth-Emmons reactions and compare inhibitory activity in enzyme assays .

Q. What protocols ensure the stability of the 3-oxo-1H-2-benzofuran moiety under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (1–10) and temperatures (25–40°C). Monitor degradation via HPLC-UV at λ = 254 nm. Use buffered solutions (e.g., phosphate or acetate) to simulate physiological conditions. Stabilize the oxo group by derivatization (e.g., formation of oximes or hydrazones) if degradation exceeds 10% over 24 hours .

Q. How can researchers resolve contradictory data regarding the anti-inflammatory activity of structurally related benzofuran derivatives?

  • Methodological Answer : Perform head-to-head comparative studies using standardized assays (e.g., COX-2 inhibition or TNF-α suppression). Control for variables like cell line specificity (e.g., RAW 264.7 macrophages vs. human PBMCs) and compound purity (>98% by HPLC). Use meta-analysis to reconcile discrepancies in published IC₅₀ values, factoring in assay methodologies .

Methodological Design Considerations

Q. What isotopic labeling strategies are recommended for tracking the compound’s distribution in tissue-specific pharmacokinetic studies?

  • Methodological Answer : Incorporate dual isotopic labels (e.g., ¹⁴C for carbon tracking and ²H for methoxy group stability). Administer the compound to rodent models and use autoradiography (for ¹⁴C) and MALDI-TOF imaging (for ²H) to map tissue distribution. Validate with liquid scintillation counting for quantitative analysis .

Q. How should researchers design assays to evaluate the compound’s potential off-target effects on cytochrome P450 enzymes?

  • Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in fluorogenic substrate assays. Pre-incubate the compound with NADPH-regenerating systems and measure fluorescence quenching over time. Confirm results with human liver microsomes and LC-MS-based metabolite profiling .

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